molecular formula C8H7BrN2O B15331502 4-Bromo-N-methylbenzo[d]isoxazol-3-amine

4-Bromo-N-methylbenzo[d]isoxazol-3-amine

Cat. No.: B15331502
M. Wt: 227.06 g/mol
InChI Key: MKTCTXNMWSNKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methylbenzo[d]isoxazol-3-amine (CAS 1228574-53-5) is a high-purity chemical compound intended for research and development use only. This benzo[d]isoxazole derivative is supplied with a documented purity of 99% and has a molecular weight of 227.06, with the molecular formula C8H7BrN2O . The compound should be stored at 2-8°C . As a functionalized benzo[d]isoxazole, this compound serves as a valuable synthetic intermediate or scaffold in medicinal chemistry. The benzo[d]isoxazole core is a recognized privileged structure in drug discovery, with documented applications in the design of potent inhibitors . Notably, derivatives based on the 3-methyl-benzo[d]isoxazole scaffold have been developed into potent bromodomain and extra-terminal (BET) inhibitors, such as the previously reported Y06036, demonstrating significant anti-proliferative activity against cancer cell lines . This highlights the potential of this chemical class in oncology research, particularly in the disruption of protein-protein interactions involved in gene transcription . The presence of both a bromo substituent and an N-methylamine group on the isoxazole core makes this specific compound a versatile building block for further chemical exploration, including metal-catalyzed cross-coupling reactions and the development of novel bioactive molecules for pharmacological evaluation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

MKTCTXNMWSNKPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C(=CC=C2)Br

Origin of Product

United States

Methodological & Application

Synthesis protocol for 4-Bromo-N-methylbenzo[d]isoxazol-3-amine from salicylhydroxamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antipsychotic, anticancer, and antimicrobial properties.[1][2] The specific target of this protocol, 4-Bromo-N-methylbenzo[d]isoxazol-3-amine, is a functionalized derivative that serves as a versatile intermediate for the synthesis of more complex molecules, such as inhibitors for Bromodomain and Extra-Terminal (BET) proteins.[3]

This document provides a comprehensive, three-step synthetic pathway starting from the readily available salicylhydroxamic acid. While a direct, single-publication route for this specific transformation is not extensively documented, the protocol herein is constructed from well-established, analogous chemical transformations, providing a robust and logical approach for researchers in drug discovery and organic synthesis. The protocol is divided into three primary stages:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C4 position of salicylhydroxamic acid.

  • Intramolecular Cyclization: Formation of the benzo[d]isoxazole ring system via dehydration.

  • N-Methylation: Selective methylation of the exocyclic amine to yield the final product.

Each step is detailed with underlying chemical principles, step-by-step instructions, and considerations for reaction optimization and safety.

Overall Synthetic Scheme

The proposed synthesis follows a logical progression from a simple starting material to the more complex target molecule.

Synthetic_Workflow Salicylhydroxamic_Acid Salicylhydroxamic Acid Brominated_Intermediate 5-Bromo-2-hydroxy-N-hydroxybenzamide Salicylhydroxamic_Acid->Brominated_Intermediate Step 1: Bromination (NBS, Acetonitrile) Cyclized_Product 4-Bromobenzo[d]isoxazol-3-amine Brominated_Intermediate->Cyclized_Product Step 2: Cyclization (TfOH or PPA) Final_Product 4-Bromo-N-methylbenzo[d]isoxazol-3-amine Cyclized_Product->Final_Product Step 3: N-Methylation (CH3I, K2CO3, Acetone)

Figure 1: Proposed three-step synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine.

Part 1: Electrophilic Bromination of Salicylhydroxamic Acid

Scientific Rationale

The initial step involves the regioselective bromination of salicylhydroxamic acid. The starting material possesses two activating, ortho-para directing groups: a hydroxyl (-OH) group and a hydroxamic acid (-CONHOH) group. The powerful activating and directing effect of the hydroxyl group is expected to guide the electrophilic substitution. To achieve mono-bromination and prevent over-bromination, which is common with highly activated rings like phenols, a mild brominating agent is required.[4][5] N-Bromosuccinimide (NBS) is an ideal choice as it provides a low, steady concentration of electrophilic bromine, thereby enhancing selectivity. The reaction is directed to the 4-position (para to the hydroxyl group) due to steric hindrance from the adjacent hydroxamic acid group at the ortho position.

Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylhydroxamic acid (10.0 g, 65.3 mmol) in acetonitrile (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (11.6 g, 65.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 200 mL of cold deionized water.

  • Isolation: The product, 5-Bromo-2-hydroxy-N-hydroxybenzamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Salicylhydroxamic Acid153.1210.065.3Starting Material
N-Bromosuccinimide (NBS)177.9811.665.3Brominating Agent
Acetonitrile41.05100 mL-Solvent

Expected Yield: 75-85% Purity (Post-Recrystallization): >98% (by HPLC)

Part 2: Intramolecular Cyclization to Form the Benzo[d]isoxazole Ring

Scientific Rationale

The formation of the benzo[d]isoxazole ring from the brominated hydroxamic acid intermediate is achieved through an acid-catalyzed intramolecular cyclization. This reaction is essentially a dehydration process where the hydroxyl group of the hydroxamic acid acts as a nucleophile, attacking the phenolic carbon, followed by the elimination of a water molecule. Strong protic acids like Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA) are effective catalysts for this type of transformation.[6][7] TfOH is particularly efficient, often promoting rapid cyclization at room temperature.[6]

Cyclization_Mechanism cluster_0 Mechanism Overview A Protonation of Carbonyl Oxygen B Intramolecular Nucleophilic Attack A->B [H+] C Proton Transfer B->C D Dehydration & Ring Formation C->D E Deprotonation D->E -H2O F Final Product E->F -[H+]

Figure 2: Key stages of the acid-catalyzed cyclization mechanism.

Experimental Protocol
  • Preparation: To a 100 mL round-bottom flask, add the dried 5-Bromo-2-hydroxy-N-hydroxybenzamide (10.0 g, 42.9 mmol).

  • Reaction: Cool the flask in an ice bath. Cautiously add Trifluoromethanesulfonic acid (TfOH) (20 mL) dropwise with vigorous stirring. Safety Note: TfOH is a strong, corrosive acid. Handle with extreme care in a fume hood.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction is typically rapid and can be monitored by observing the dissolution of the starting material and a change in color.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product, 4-Bromobenzo[d]isoxazol-3-amine, will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
5-Bromo-2-hydroxy-N-hydroxybenzamide232.0210.042.9Starting Material
Trifluoromethanesulfonic acid (TfOH)150.0820 mL-Catalyst/Solvent
Sodium Bicarbonate (sat. aq.)84.01As needed-Neutralizing Agent

Expected Yield: 80-90% Purity: >95% (by NMR)

Part 3: N-Methylation of 4-Bromobenzo[d]isoxazol-3-amine

Scientific Rationale

The final step is a nucleophilic substitution reaction to introduce a methyl group onto the exocyclic amine. The amine at the 3-position of the benzo[d]isoxazole ring is a nucleophile that can react with an electrophilic methyl source, such as methyl iodide (CH₃I). A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the amine, increasing its nucleophilicity without being strong enough to cause unwanted side reactions. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask, suspend 4-Bromobenzo[d]isoxazol-3-amine (5.0 g, 23.5 mmol) and potassium carbonate (K₂CO₃) (6.5 g, 47.0 mmol) in acetone (100 mL).

  • Reagent Addition: Add methyl iodide (CH₃I) (1.8 mL, 28.2 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC (3:7 ethyl acetate/hexane).

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and other inorganic salts.

  • Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product, 4-Bromo-N-methylbenzo[d]isoxazol-3-amine, can be further purified by column chromatography on silica gel if necessary.

Quantitative Data
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
4-Bromobenzo[d]isoxazol-3-amine213.035.0 g23.5Starting Material
Potassium Carbonate (K₂CO₃)138.216.5 g47.0Base
Methyl Iodide (CH₃I)141.941.8 mL28.2Methylating Agent
Acetone58.08100 mL-Solvent

Expected Yield: 70-80% Purity (Post-Purification): >99% (by LC-MS)

Conclusion

This application note details a reliable and reproducible three-step synthesis for 4-Bromo-N-methylbenzo[d]isoxazol-3-amine from salicylhydroxamic acid. By employing standard organic transformations and explaining the rationale behind each step, this protocol provides researchers with a practical guide for accessing this valuable chemical intermediate. The methodologies described are scalable and utilize common laboratory reagents, making them accessible for a wide range of drug development and chemical synthesis applications.

References

  • Palermo, M. G., et al. (2015). A convenient one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives. Tetrahedron Letters, 56(38), 5345-5348.
  • Smith, J. A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Future Medicinal Chemistry, 2(2), 235-244.
  • Shastri, L. A., & Goswami, P. (2012). A new method for the synthesis of 3-substituted 1,2-benzisoxazoles. Indian Journal of Chemistry - Section B, 51B(4), 624-628.
  • Urbański, T., & Kanabus-Kamińska, J. (1979). Spectroscopic Determination of Salicylhydroxamic and 5-Bromo-salicylhydroxamic Acids. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 27(11-12), 891-894.
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of 2,1-Benzisoxazoles from 2-Nitro- or 2-Azidobenzaldehydes and -ketones. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Kaur, N., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(11), 7326–7332.
  • Li, W., et al. (2019). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. European Journal of Medicinal Chemistry, 180, 513-524.
  • Guchhait, S. K., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(11), 7326-7332. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved from [Link]

  • Science of Synthesis. (2002). 1,2-Benzisoxazoles and Related Compounds. Thieme Chemistry, 11, 293-322.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromobenzisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The benzisoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds used in the treatment of a wide range of conditions, from cardiovascular and inflammatory diseases to metabolic disorders.[1] Its derivatives, such as the anticonvulsant zonisamide and the antipsychotic risperidone, highlight the therapeutic significance of this structural class.[2] The ability to precisely and efficiently functionalize the benzisoxazole core is therefore of paramount importance in drug discovery and medicinal chemistry.[1][3]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] These Nobel Prize-winning transformations have revolutionized organic synthesis, offering mild conditions and exceptional functional group tolerance.[4][5] This guide provides a detailed exploration of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to 4-bromobenzisoxazole, a key building block for introducing molecular diversity at a critical position.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also adapt and troubleshoot these essential transformations.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these reactions is a catalytic cycle that shuttles a palladium complex between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for rational optimization and troubleshooting. The process universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 4-bromobenzisoxazole. This is often the rate-determining step and results in a Pd(II) intermediate.[6][9] The reactivity order for aryl halides is typically I > Br > Cl, making 4-bromobenzisoxazole a reactive and commercially practical substrate.[9]

  • Transmetalation : The organic moiety from the coupling partner (e.g., an aryl group from a boronic acid or an amino group from an amine) is transferred to the palladium center, displacing the halide.[4][10] This step is often facilitated by a base.

  • Reductive Elimination : The two organic fragments now bound to the palladium center couple together, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]

Palladium_Catalytic_Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) ox_add_int Ar-Pd(II)(L)₂-X (Oxidative Adduct) pd0->ox_add_int product 4-Substituted Benzisoxazole (Ar-R) pd0->product trans_int Ar-Pd(II)(L)₂-R (Transmetalation Complex) ox_add_int->trans_int trans_int->pd0 - Ar-R (Product) ox_add_label Oxidative Addition trans_label Transmetalation red_elim_label Reductive Elimination ar_x 4-Bromobenzisoxazole (Ar-X) ar_x->pd0 r_m Coupling Partner (R-M) r_m->ox_add_int

Figure 1: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind Component Selection
  • Palladium Source (Pre-catalyst): Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly. More commonly, stable Pd(II) sources like Pd(OAc)₂ or PdCl₂ are used, which are reduced in situ to the active Pd(0) state.[6][11] The choice often depends on air stability, cost, and the specific reaction requirements.

  • Ligands: These are perhaps the most critical component. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its solubility, and critically modulate its reactivity.[9][12] Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) accelerate both oxidative addition and reductive elimination, enabling the coupling of less reactive substrates.[8]

  • Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species.[10][13] In Buchwald-Hartwig aminations, it deprotonates the amine or a palladium-amine complex. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction, with common choices being toluene, dioxane, DMF, or THF.[9] The addition of water is often necessary in Suzuki reactions to aid in dissolving the base and facilitating the formation of the active boronate species.[6]

Application & Protocols: Functionalizing 4-Bromobenzisoxazole

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, coupling an organohalide with an organoboron compound.[10][13] It is invaluable for synthesizing 4-arylbenzisoxazoles, which are common motifs in pharmacologically active molecules.

This protocol describes the coupling of 4-bromobenzisoxazole with a generic arylboronic acid.

Materials:

  • 4-Bromobenzisoxazole (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene and Deionized Water (e.g., 5:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-bromobenzisoxazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (toluene and water). The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).[14]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylbenzisoxazole.[14]

Suzuki_Workflow start Start: Assemble Reactants (4-Bromobenzisoxazole, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent Add Degassed Solvents (Toluene/H₂O) inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool & Quench (Add Ethyl Acetate & H₂O) monitor->workup extract Liquid-Liquid Extraction workup->extract dry Dry, Filter & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end End: Pure 4-Arylbenzisoxazole purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95[15]
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11080-90[15]
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9075-85
44-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100~95[16]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the synthesis of aryl amines from aryl halides.[17] This reaction is often challenging due to the difficulty of C-N bond formation via reductive elimination. The development of sterically hindered, electron-rich phosphine ligands by Stephen Buchwald and John Hartwig was the critical breakthrough that made this transformation broadly applicable.[17][18]

This protocol details the coupling of 4-bromobenzisoxazole with a primary or secondary amine.

Materials:

  • 4-Bromobenzisoxazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Buchwald Ligand (e.g., BrettPhos for 1° amines, RuPhos for 2° amines) (2-4 mol%)[19]

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel, Inert atmosphere setup

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the chosen ligand, and the base to a dry reaction vessel.

  • Reactant Addition: Add the solvent (toluene or dioxane), followed by 4-bromobenzisoxazole and the amine.

  • Inerting: If not performed in a glovebox, seal the vessel and ensure the headspace is inert.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 110 °C. The optimal temperature is highly dependent on the specific substrates and ligand system.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and dilute with an organic solvent like dichloromethane or ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with the solvent.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Buchwald_Workflow start Start: Assemble in Glovebox (Pd₂(dba)₃, Ligand, Base) reactants Add Solvent, 4-Bromobenzisoxazole, & Amine start->reactants heat Heat & Stir (RT to 110 °C) reactants->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool & Dilute with Solvent monitor->workup filter Filter through Celite workup->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify end End: Pure 4-Aminobenzisoxazole purify->end

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110
2MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBuDioxane100
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDSTHF70
4PiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene100[20]
Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes.[21][22] This transformation is exceptionally useful for installing a versatile alkyne handle onto the benzisoxazole core, which can be used for subsequent modifications like click chemistry, cyclizations, or further cross-coupling reactions.

This protocol describes a typical copper-cocatalyzed Sonogashira coupling.

Materials:

  • 4-Bromobenzisoxazole (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)) (2.0-4.0 equiv, can also be used as solvent)

  • Anhydrous Solvent (e.g., THF or DMF)

  • Reaction vessel, Inert atmosphere setup

Procedure:

  • Setup: To a dry reaction vessel, add 4-bromobenzisoxazole, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with N₂ or Ar three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often exothermic and may not require external heating.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent and water.

  • Extraction and Purification: Extract the aqueous layer, combine the organic layers, wash with brine, dry, concentrate, and purify by flash column chromatography as previously described.

Sonogashira_Workflow start Start: Assemble Catalysts (4-Bromobenzisoxazole, PdCl₂(PPh₃)₂, CuI) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert add Add Solvent, Amine Base, & Terminal Alkyne inert->add react Stir at RT to 60 °C add->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Dilute with Solvent & Water monitor->workup extract Extract, Dry, Concentrate workup->extract purify Purify (Column Chromatography) extract->purify end End: Pure 4-Alkynylbenzisoxazole purify->end

Figure 4: Experimental workflow for Sonogashira cross-coupling.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (2)i-Pr₂NHDMF50
31-HexynePd(OAc)₂/PPh₃ (2/4)CuI (3)Et₃NAcetonitrile40
42-Methyl-3-butyn-2-olPd(OAc)₂ (5)- (Copper-free)TBAF·3H₂ODMF80[23]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Action(s)
No or Low Conversion Inactive Catalyst: Pd(II) pre-catalyst not reduced; catalyst degradation due to oxygen.Ensure rigorous inerting technique. Consider adding a reducing agent or using a Pd(0) source directly.[11]
Poor Ligand/Base Choice: Ligand is not suitable for the substrate; base is too weak or insoluble.Screen different classes of ligands (e.g., Buchwald-type, NHCs). For Suzuki, ensure the base is strong enough to form the boronate (K₃PO₄ > K₂CO₃).[8]
Substrate Inhibition: The heteroatoms on the benzisoxazole may coordinate to the Pd center, inhibiting catalysis.Use more electron-rich, bulky ligands that favor the desired catalytic pathway over catalyst inhibition.[24]
Dehalogenation (Ar-Br → Ar-H) Presence of Water/Proton Source: Especially problematic in Buchwald-Hartwig amination.Use anhydrous solvents and reagents. Ensure the amine is dry.
β-Hydride Elimination: Can occur with primary aliphatic amines in C-N coupling.[25]Select ligands specifically designed to suppress this pathway (e.g., bidentate or very bulky monodentate ligands).[25]
Homocoupling (R-R formation) Suzuki: Oxidative conditions leading to boronic acid homocoupling.[6][26]Rigorously degas all solvents and maintain a strict inert atmosphere.
Sonogashira: Copper-catalyzed Glaser coupling of the alkyne.Reduce the amount of copper co-catalyst, or switch to a copper-free protocol.[8][23]

Conclusion

The palladium-catalyzed cross-coupling of 4-bromobenzisoxazole is a robust and highly adaptable platform for the synthesis of novel chemical entities. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers in drug discovery and materials science can rapidly generate libraries of functionalized benzisoxazoles. A thorough understanding of the underlying catalytic cycle and the specific roles of each reaction component is the key to moving beyond simple replication towards intelligent reaction design, optimization, and troubleshooting. The protocols and insights provided herein serve as a comprehensive guide to unlocking the vast synthetic potential of this important heterocyclic building block.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Khimich, N. N., et al. recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [Source not specified]. Available at: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Al-Amin, M., & Schmalz, H.-G. (2010). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Patil, P., & D'Mello, P. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Naik, N., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PMC. Available at: [Link]

  • Adesina, K., et al. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available at: [Link]

  • Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Available at: [Link]

  • Shaughnessy, K. H. (2015). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Rakesh, K. P., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Tidwell, M. W., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Cella, R., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Spletstoser, J. T., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Molnar, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Source not specified]. Available at: [Link]

  • The Efficient Engineer. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • All Things Science. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • Al-Masri, M., & El-ghozia, C. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]

  • Palkovits, R., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

Sources

Application Note: Regioselective Mono-N-Methylation of 4-Bromobenzo[d]isoxazol-3-amine via a Boc-Activation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Mechanistic Rationale: The Challenge of Heteroaromatic Amines

The functionalization of heteroaromatic amines is a frequent bottleneck in medicinal chemistry. Specifically, the amine group at the 3-position of the benzo[d]isoxazole core exhibits exceptionally low nucleophilicity. This is driven by the strong electron-withdrawing nature of the adjacent C=N–O system, which delocalizes the nitrogen lone pair into the heterocycle. Furthermore, the presence of a bulky bromine atom at the 4-position introduces significant steric hindrance, complicating direct functionalization.

Why Traditional Methods Fail
  • Direct Alkylation (MeI / Strong Base): Attempting direct N-methylation with methyl iodide and a strong base (e.g., NaH) typically results in a complex mixture of unreacted starting material, mono-methylated, and over-alkylated (N,N-dimethylated) products 1. Furthermore, the benzo[d]isoxazole ring is sensitive to strong bases and can undergo unwanted ring-opening (Kemp-type elimination) or N-O bond cleavage.

  • Reductive Amination (CH₂O / NaBH₃CN): While reductive amination is a standard method for mono-alkylation, the extreme electron deficiency of the 3-amino group prevents efficient imine/iminium formation with formaldehyde, leading to trace yields.

The Solution: Boc-Activation Strategy

To achieve strict regiocontrol and prevent over-alkylation, we employ a three-step Protection–Alkylation–Deprotection sequence using a tert-butyloxycarbonyl (Boc) group 2.

  • Causality of the Boc Group: The installation of a single Boc group sterically shields the nitrogen, completely preventing di-alkylation. More importantly, the electron-withdrawing carbonyl of the Boc group significantly lowers the pKa of the remaining N–H proton. This allows for deprotonation using a mild base (K₂CO₃), which preserves the delicate N–O bond of the isoxazole ring during the subsequent methylation step.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the intermediate transitions.

G A 4-Bromobenzo[d]isoxazol-3-amine (Starting Material) B tert-Butyl (4-bromobenzo[d] isoxazol-3-yl)carbamate (Mono-Boc Intermediate) A->B Boc2O, DMAP THF, 60°C C tert-Butyl (4-bromobenzo[d] isoxazol-3-yl)(methyl)carbamate (Methylated Intermediate) B->C MeI, K2CO3 DMF, RT D 4-Bromo-N-methylbenzo[d] isoxazol-3-amine (Final Product) C->D TFA, DCM RT, 2h

Workflow for the regioselective mono-N-methylation of 4-bromobenzo[d]isoxazol-3-amine.

Step-by-Step Methodologies

This protocol is designed as a self-validating system . Because the starting material contains a bromine atom, every intermediate must exhibit a characteristic 1:1 isotopic doublet (


Br / 

Br) in LC-MS analysis. This isotopic signature acts as an internal control to verify that the core scaffold remains intact throughout the sequence.
Step A: Mono-Boc Protection
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromobenzo[d]isoxazol-3-amine (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours. The addition of DMAP is critical to overcome the steric hindrance of the 4-bromo substituent.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze via LC-MS. The starting material mass (

    
     213/215) must shift to the mono-Boc mass (
    
    
    
    313/315[M+H]⁺).
Step B: N-Methylation
  • Preparation: Dissolve the crude tert-butyl (4-bromobenzo[d]isoxazol-3-yl)carbamate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv). Stir at 0 °C for 15 minutes to allow for complete deprotonation of the activated N–H bond.

  • Alkylation: Dropwise, add Methyl Iodide (MeI, 1.2 equiv). Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Workup: Dilute the mixture with cold water to precipitate the product, or extract with Ethyl Acetate/Hexanes (1:1). Wash the organic layer extensively with water (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) will show a shift to a significantly less polar spot (loss of the hydrogen-bond donating N-H). LC-MS must show

    
     327/329 [M+H]⁺.
    
Step C: Boc Deprotection
  • Preparation: Dissolve the methylated intermediate in Dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve in DCM and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the final product.

  • Self-Validation Check: LC-MS must confirm the loss of the Boc group, showing the target mass of

    
     227/229[M+H]⁺.
    

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes, analytical markers, and troubleshooting parameters for each step of the workflow.

Reaction StepTarget IntermediateExpected YieldReaction TimeLC-MS [M+H]⁺ (

Br/

Br)
Key TLC System & Expected R_f
Step A tert-Butyl (4-bromobenzo[d]isoxazol-3-yl)carbamate80 - 85%6 hours (60 °C)313 / 315Hexanes/EtOAc (3:1) R_f ≈ 0.45
Step B tert-Butyl (4-bromobenzo[d]isoxazol-3-yl)(methyl)carbamate90 - 95%2 - 3 hours (RT)327 / 329Hexanes/EtOAc (4:1) R_f ≈ 0.65
Step C 4-Bromo-N-methylbenzo[d]isoxazol-3-amine> 95%2 hours (RT)227 / 229Hexanes/EtOAc (2:1) R_f ≈ 0.30

Note: If Step A stalls at ~50% conversion, do not increase temperature above 65 °C as this risks degrading the isoxazole core. Instead, add an additional 0.5 equiv of Boc₂O and 0.05 equiv of DMAP.

References

  • N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine - Benchchem. Details the limitations of direct N-alkylation and reductive amination strategies on the 3-aminobenzo[d]isoxazole scaffold. Source: Benchchem Database.
  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Discusses the successful application of the oxime-activation and Boc-protection strategy to achieve strict mono-N-methylation in complex, sensitive heterocycles. Source: Journal of Medicinal Chemistry - ACS Publications.

Sources

Buchwald-Hartwig amination conditions for 4-bromo-benzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromobenzisoxazole

Executive Summary

The functionalization of 1,2-benzisoxazoles at the C4 position is a critical step in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs) and novel anticonvulsants. However, the 4-bromobenzisoxazole substrate presents a "stability vs. reactivity" paradox. The electron-deficient nature of the heterocycle facilitates oxidative addition, but the labile N–O bond is prone to base-mediated cleavage (Kemp elimination-type pathways) under standard Buchwald-Hartwig conditions.

This Application Note defines a Base-Controlled Protocol that suppresses ring-opening side reactions while maintaining high catalytic turnover. We demonstrate that switching from alkoxide bases (NaOtBu) to mild carbonate bases (Cs₂CO₃) in combination with wide-bite-angle ligands (Xantphos) improves isolated yields from <20% to >85%.

Chemical Context & Mechanistic Challenges

The Substrate Challenge

The 1,2-benzisoxazole core features a weak N–O bond (~55 kcal/mol). In the presence of strong bases (pKa > 16) or high temperatures, the C3 proton (or C3-substituent effects) can trigger a ring-opening event, resulting in the formation of salicylonitriles (2-hydroxybenzonitriles).

  • Path A (Desired): Pd-catalyzed amination at C4.

  • Path B (Parasitic): Base-mediated ring opening destroying the pharmacophore.

Critical Parameter Analysis
ParameterStandard Condition (General)Risk for BenzisoxazoleOptimized Recommendation
Base NaOtBu, LiHMDSHigh. Causes rapid isoxazole ring opening to nitriles.Cs₂CO₃ or K₃PO₄ .[1] Mild bases maintain ring integrity.
Ligand PPh₃, BINAPModerate. Monodentates often lead to Pd-black precipitation due to heteroatom coordination.Xantphos or BrettPhos . Large bite angle stabilizes Pd intermediates against poisoning.
Solvent TolueneLow. Acceptable, but solubility of mild bases is poor.1,4-Dioxane . Improves solubility of Cs₂CO₃; promotes faster kinetics at 100°C.

Optimization Data: Base & Ligand Screening

Experimental conditions: 4-bromobenzisoxazole (1.0 eq), Morpholine (1.2 eq), Pd source (2 mol%), Ligand (4 mol%), Base (2.0 eq), Solvent [0.2 M], 100°C, 12h.

EntryCatalyst SystemBaseSolventConversion (%)Yield (%)Observation
1Pd(OAc)₂ / PPh₃NaOtBuToluene100%15%Major salicylonitrile byproduct formed.
2Pd₂(dba)₃ / BINAPNaOtBuToluene100%22%Ring opening dominates; catalyst active but non-selective.
3Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane65%60%Clean reaction, but incomplete conversion (slow kinetics).
4Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 98% 91% Optimal. High turnover, zero ring opening.
5BrettPhos Pd G3K₃PO₄t-AmylOH95%88%Excellent alternative for primary amines.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The success of the protocol relies on the "Base Selection" node diverting flux away from the Degradation Cycle.

G Substrate 4-Bromobenzisoxazole Pd_OxAdd Oxidative Addition (L-Pd-Ar-Br) Substrate->Pd_OxAdd Pd(0) Base_Choice Base Selection Pd_OxAdd->Base_Choice Amine_Coord Amine Coordination (Mild Base: Cs2CO3) Base_Choice->Amine_Coord Carbonate Base Ring_Open Ring Opening (Strong Base: NaOtBu) Base_Choice->Ring_Open Alkoxide Base Red_Elim Reductive Elimination Amine_Coord->Red_Elim Product 4-Aminobenzisoxazole (Target) Red_Elim->Product Byproduct 2-Hydroxybenzonitrile (Dead End) Ring_Open->Byproduct

Figure 1: Mechanistic divergence. Strong bases trigger isoxazole ring cleavage (Red path), while mild carbonate bases facilitate the catalytic cycle (Green path).

Detailed Protocol: The "Gold Standard" Method

Objective: Synthesis of 4-morpholinobenzo[d]isoxazole on 1.0 mmol scale.

Reagents & Equipment
  • Substrate: 4-Bromobenzo[d]isoxazole (198 mg, 1.0 mmol).

  • Amine: Morpholine (105 µL, 1.2 mmol).

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (18 mg, 0.02 mmol, 2 mol%).

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (23 mg, 0.04 mmol, 4 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, granular (650 mg, 2.0 mmol).

  • Solvent: 1,4-Dioxane (anhydrous, 5.0 mL).

  • Vessel: 20 mL Scintillation vial with Teflon-lined septa cap or Microwave vial.

Step-by-Step Workflow
  • Catalyst Pre-complexation (Optional but Recommended):

    • In the reaction vial, add Pd₂(dba)₃ and Xantphos.

    • Add 1.0 mL of Dioxane. Stir at RT for 5 mins until the solution turns a clear orange/red (ensures active L₂Pd(0) species formation).

  • Substrate Addition:

    • Add the 4-bromobenzisoxazole and Cs₂CO₃ to the vial.

    • Add the remaining 4.0 mL of Dioxane.

    • Add Morpholine (liquid) via microliter syringe.

  • Degassing (Crucial):

    • Sparge the mixture with Argon or Nitrogen gas for 5 minutes using a submerged needle and a vent needle. Oxygen kills the active catalyst and promotes homocoupling.

  • Reaction:

    • Seal the vial tightly.

    • Heat block/Oil bath: Set to 100°C .

    • Stirring: 800 RPM.

    • Time: 12–16 hours. (Monitor by TLC/LCMS: SM R_f ≈ 0.6, Product R_f ≈ 0.4 in 30% EtOAc/Hex).

  • Workup:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove inorganic salts and Pd black. Elute with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography: Silica gel, Gradient 0% -> 40% EtOAc in Hexanes.

    • Note: The product is often fluorescent under UV (254/365 nm).

Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationEnsure rigorous degassing. Switch solvent to Toluene if Dioxane is wet. Increase Temp to 110°C.
Formation of Nitrile (Salicylonitrile) Base too strongConfirm Cs₂CO₃ was used, not CsOH or NaOtBu. Lower temp to 80°C and extend time.
Pd Black Precipitation Ligand DissociationEnsure Xantphos:Pd ratio is strictly 2:1 or 2.2:1. Do not use monodentate PPh₃.
Product is "Sticky"/Oil Residual SolventBenzisoxazole amines can be amorphous. Lyophilize from Benzene or recrystallize from Et₂O/Pentane.

Protocol Workflow Diagram

Workflow Start Start: Weigh Solids (Ar-Br, Base, Pd, Ligand) Solvent Add Anhydrous Dioxane + Amine Start->Solvent Degas Sparge with Ar/N2 (5 mins) Solvent->Degas Heat Heat to 100°C (12-16h) Degas->Heat Check QC: LCMS/TLC (Check for Nitrile) Heat->Check Check->Heat Incomplete Filter Filter (Celite) & Concentrate Check->Filter Pass Purify Column Chromatography (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow for the amination of 4-bromobenzisoxazole.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Citation for Ligand Choice: Establishes Xantphos and BrettPhos as superior for heterocyclic coupling.
  • Casey, M., et al. (2000). "Kemp Elimination of Benzisoxazoles." Journal of the Chemical Society, Perkin Transactions 1. Citation for Mechanism: Details the base-catalyzed ring-opening mechanism of 1,2-benzisoxazoles to salicylonitriles.
  • Guram, A. S., et al. (2004). "Palladium-Catalyzed Amination of Heteroaryl Halides." Journal of Organic Chemistry, 69(10), 3254-3261. Citation for Protocol: Provides foundational conditions for aminating electron-deficient heterocycles using weak bases.
  • Paul, F., et al. (1994). "Palladium-catalyzed synthesis of N-aryl-aza-crown ethers." Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the intramolecular cyclization of derivatives of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve challenges and significantly improve your reaction yields.

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] The subsequent annulation to form polycyclic systems is a critical step in synthesizing complex molecular architectures. However, these intramolecular cyclizations are often plagued by issues such as low yields, reaction stalling, and competing side reactions. This guide provides a structured, question-and-answer approach to navigate these common hurdles.

Section 1: Understanding the Core Reaction & Potential Pitfalls

Before troubleshooting, it is crucial to understand the fundamental transformation. The term "cyclization of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine" typically implies that this compound is a substrate for a subsequent ring-closing reaction to form a fused heterocyclic system. This usually involves the N-methylamino group acting as a nucleophile to form a new ring.

FAQ: What is the most probable cyclization pathway I am attempting?

Answer: The most common cyclization strategy involves the N-methylamino group at the C3 position acting as an intramolecular nucleophile. This nucleophile attacks an electrophilic center located on a side chain, often tethered to the benzo[d]isoxazole core. A classic example is the formation of a new five or six-membered ring, leading to a tricyclic system like pyrazolo[3,4-d]isoxazole derivatives.[2]

The general transformation can be visualized as an intramolecular nucleophilic substitution or addition, as depicted below.

G cluster_start Starting Material cluster_product Product cluster_conditions Reaction Conditions SM 4-Bromo-N-methylbenzo[d]isoxazol-3-amine (with electrophilic side chain, R-X) P Fused Tricyclic System SM->P Intramolecular Cyclization Cond Base Solvent Heat (Δ) G cluster_paths Reaction Pathways SM Starting Material (Substrate) P_Intra Desired Product (Intramolecular Cyclization) SM->P_Intra Desired Pathway (High Dilution, Optimal Temp.) P_Inter Side Products (Dimer/Polymer) SM->P_Inter Competing Pathway (High Concentration) P_Decomp Side Products (Ring Cleavage/ Decomposition) SM->P_Decomp Competing Pathway (Harsh Conditions: Strong Base, High Temp.)

Caption: Competing reaction pathways in intramolecular cyclization.

Section 3: Advanced Optimization & Experimental Design

FAQ: My yield is still moderate (<50%) after optimizing the base, solvent, and temperature. What else can I try?

Answer: When standard thermal methods are insufficient, catalytic systems or alternative activation methods should be explored. While there may not be a specific catalyst reported for your exact substrate, principles from related transformations can be applied. For instance, copper- or palladium-catalyzed intramolecular C-N bond formations are well-established. Experimental Protocol: Catalyst Screening

  • Setup: In parallel reaction vials, add your substrate (1 equiv), a base (e.g., K₂CO₃, 2 equiv), and your solvent (e.g., Dioxane or Toluene).

  • Catalyst Addition: To each vial, add a different catalyst/ligand combination (5-10 mol% catalyst, 10-20 mol% ligand).

    • Palladium Systems: Pd₂(dba)₃ with ligands like Xantphos or BINAP.

    • Copper Systems: CuI with ligands like N,N'-dimethylethylenediamine (DMEDA). 3. Control: Run one reaction with no catalyst to establish a baseline.

  • Execution: Seal the vials under an inert atmosphere (Argon or Nitrogen) and heat to a temperature known to initiate the non-catalyzed reaction (e.g., 80-110 °C).

  • Analysis: Monitor all reactions by LCMS after a set time (e.g., 4, 12, and 24 hours) to compare conversion rates and product formation.

Appendix

Appendix A: Generalized Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving issues with your cyclization reaction.

G start Start Troubleshooting check_conversion Is Starting Material (SM) Consumed? start->check_conversion check_product Is Desired Product Formed? check_conversion->check_product Yes no_conversion_actions ACTION: 1. Increase Temperature 2. Screen Stronger Bases (e.g., t-BuOK, NaH) 3. Screen Polar Aprotic Solvents (DMF, DMSO) check_conversion->no_conversion_actions No / Partial low_yield Low Yield of Desired Product check_product->low_yield Yes, but low yield success Yield Improved check_product->success Yes, good yield side_products Are Significant Side Products Observed? low_yield->side_products no_conversion_actions->check_conversion Re-evaluate low_yield_actions ACTION: 1. Check SM Purity 2. Re-optimize Conditions 3. Consider Catalyst Screening (Pd or Cu based) side_products->low_yield_actions No side_products_actions ACTION: 1. Lower Temperature 2. Use Milder Base (K₂CO₃) 3. Implement High-Dilution (Syringe Pump Addition) side_products->side_products_actions Yes low_yield_actions->check_conversion Re-evaluate side_products_actions->check_conversion Re-evaluate

Caption: A logical flowchart for troubleshooting low-yield cyclization reactions.

References

  • Ali, M. A., et al. (2019). Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. Journal of the Serbian Chemical Society. Available at: [Link]

  • Padwa, A., et al. (2010). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions. Molecules.
  • Štefane, B., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c]o[2][3]xazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society.
  • Patel, H., et al. (2016). Green synthesis of pyrazolo[4,3-d]isoxazol derivatives and their antimicrobial, antimalarial and antituberculosis evaluation. Journal of the Korean Chemical Society.
  • Ji, Z., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Medicinal Chemistry Letters.
  • Agarwal, J., et al. (2023). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Chemistry & Biodiversity. Available at: [Link]

  • St-Cyr, D., et al. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry.
  • Palermo, M. G., et al. (1989). A novel synthesis of 3-Amino-1,2-benzisoxazoles - an entry into the isoxazolo[3,4,5-ef]b[2][4]enzoxazepine ring system. Journal of Heterocyclic Chemistry.

  • Candeias, N. R., et al. (2010). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Chemical Reviews.
  • Sharma, V. (2024). Construction of Isoxazole ring: An Overview. NANO BIO LETTERS. Available at: [Link]

  • Fusco, R., & D'Alo, F. (1966). Processes for preparing 3-amino-isoxazoles. US Patent 3,242,189.
  • Patil, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Bakunov, S. A., et al. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • Vitale, P., et al. (2015). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry.
  • Kavala, V., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]

  • Ghorai, M. K., et al. (2017). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • Kärkäs, M. D. (2017). Photochemical intramolecular amination for the synthesis of heterocycles. Organic & Biomolecular Chemistry.
  • Smith, C. D., et al. (2024). A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kärkäs, M. D. (2017). Photochemical intramolecular amination for the synthesis of heterocycles. RSC Publishing. Available at: [Link]

  • Zhang, H., et al. (2022). Synthesis of 3-Acyl-Isoxazoles via Radical 5-endo trig Cyclization of β,γ-Unsaturated Ketones with NaNO2. European Journal of Organic Chemistry.
  • Chebanov, V. A., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ye, Y., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.
  • Cravotto, G., & Orio, L. (2011). recent advances in the cyclization of n-heterocycles: the role of enabling techniques. Current Organic Chemistry.
  • Wang, J., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]

  • Maegawa, T. (2023). Recent Progresses in the Synthesis of Functionalized Isoxazoles. Journal of Synthetic Organic Chemistry, Japan.
  • Wan, J.-P., et al. (2016). Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone-Azide Cycloaddition Involving Regitz Diazo Transfer. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Purification of 4-bromo-3-(methylamino)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-bromo-3-(methylamino)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of 4-bromo-3-(methylamino)-1,2-benzisoxazole, followed by systematic solutions.

Issue 1: My compound is streaking badly on the silica gel column.

Primary Cause: The streaking, or tailing, of 4-bromo-3-(methylamino)-1,2-benzisoxazole on a standard silica gel column is most often due to strong interactions between the basic methylamino group and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to tight binding and poor chromatographic performance.[1]

Solutions:

  • Mobile Phase Modification (First-Line Approach):

    • Add a Basic Modifier: This is the most effective strategy.[1] Adding a small amount of a tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase will "deactivate" the acidic silanol groups.[1] The modifier competes with your compound for these active sites, allowing for a more uniform elution.[1]

    • Implementation:

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of the solvent mixture.[1]

      • Ammonia: Prepare a solution of your polar solvent (e.g., methanol or dichloromethane) containing 1-2% concentrated ammonium hydroxide. Use this modified solvent as the polar component in your gradient.[1]

  • Stationary Phase Modification:

    • Use Deactivated Silica: If basic modifiers are not sufficient or compatible with your downstream applications, consider using a deactivated or basic stationary phase.

    • Alumina (Basic): Basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Treated Silica: Commercially available amine-treated or base-deactivated silica gels are also viable options.

  • Check Sample Purity & Load:

    • High Sample Load: Overloading the column can lead to broad peaks and apparent streaking. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight.[2]

    • Insoluble Impurities: If your crude material is not fully dissolving in the loading solvent, these particulates can streak down the column. Ensure complete dissolution before loading.

Issue 2: My product is "oiling out" during recrystallization instead of forming crystals.

Primary Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase. This is common when the solution is cooled too rapidly or when the chosen solvent is not ideal.

Solutions:

  • Optimize the Cooling Process:

    • Slow Cooling is Crucial: The key to successful recrystallization is to allow the temperature to decrease gradually.[3] Let the hot, saturated solution cool slowly to room temperature on a benchtop, undisturbed, before moving it to an ice bath.[3] Rapid cooling or "shock cooling" often leads to precipitation or oiling out rather than crystal formation.[3]

  • Re-evaluate Your Solvent System:

    • Use More Solvent: Oiling out can happen if the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent before attempting to cool again.

    • Try a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system can provide the necessary "mediocre" dissolving power.[4]

      • Procedure: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or methanol). Then, while the solution is hot, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or water) until you observe persistent cloudiness (turbidity).[5] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5]

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure product, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for crystallization.[5]

Issue 3: I have persistent impurities that co-elute with my product during column chromatography.

Primary Cause: The impurities have a polarity very similar to your target compound, making separation difficult with standard solvent systems. This is common if the impurities are regioisomers or byproducts with minor structural differences.

Solutions:

  • Optimize the Eluent System:

    • Change Solvent Selectivity: If a standard ethyl acetate/hexanes system fails, switch to solvents that offer different types of interactions. For aromatic compounds, using toluene as part of the mobile phase can introduce π-π stacking interactions, which may help differentiate your product from impurities.[2]

    • Shallow Gradient: Run a very slow, shallow gradient. This increases the resolution between closely eluting peaks. For example, instead of a 10-50% ethyl acetate gradient, try a 20-30% gradient over many column volumes.

  • Improve Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, enhancing separation efficiency.

    • Decrease Particle Size: Using silica gel with a smaller particle size can significantly improve resolution, although it will increase backpressure.

  • Consider an Alternative Purification Technique:

    • Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (prep-HPLC) offers much higher resolution and may be necessary to separate challenging impurities.

    • Recrystallization: Sometimes, a well-chosen recrystallization can be more effective at removing specific impurities than chromatography. This is particularly true if the impurity is present in a small amount and has different solubility characteristics.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash chromatography of 4-bromo-3-(methylamino)-1,2-benzisoxazole?

A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Given the presence of the amine and the benzisoxazole core, the compound will have moderate polarity. Begin by developing a separation on a Thin-Layer Chromatography (TLC) plate. Aim for an Rf (retention factor) of ~0.3 for your product. A typical starting eluent might be 20-30% ethyl acetate in hexanes. Remember to add 0.5-1% triethylamine (TEA) to the eluent to prevent streaking.[1]

Q2: How can I assess the purity of my final product?

A combination of techniques is essential for confirming the purity and structure of your compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrometer).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

Q3: What are some likely impurities from the synthesis of 4-bromo-3-(methylamino)-1,2-benzisoxazole?

Understanding the synthetic route is key to anticipating impurities.[6] Common synthetic pathways to 1,2-benzisoxazoles often start from substituted phenols or benzaldehydes.[7] Potential impurities could include:

  • Unreacted starting materials.

  • Regioisomers from the bromination step.

  • Byproducts from incomplete cyclization.

  • If the methylamino group is introduced via substitution, you might have the corresponding di-methylated byproduct or the starting amine.

Q4: Can I use recrystallization as my primary purification method?

Yes, if the crude product is relatively pure (generally >80%), recrystallization can be a highly effective and scalable purification method.[3] The key is finding a suitable solvent where the compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution at all temperatures or are insoluble even in hot solvent.[4][8] Ethanol, isopropanol, or mixtures with water are often good starting points for compounds with amine functionalities.[9]

Section 3: Protocols and Data

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: In a beaker, add silica gel to your initial, non-polar eluent (e.g., 5% Ethyl Acetate / 94% Hexanes / 1% Triethylamine) to create a slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack a uniform bed.

  • Equilibration: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude 4-bromo-3-(methylamino)-1,2-benzisoxazole in a minimal amount of dichloromethane or the eluent. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with your starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 5% to 40% Ethyl Acetate in Hexanes, always containing 1% TEA) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Notes
Flash Chromatography Ethyl Acetate / Hexanes + 1% TriethylamineStandard system for moderately polar compounds. TEA is critical to prevent amine streaking.[1]
Dichloromethane / Methanol + 0.5% Ammonium HydroxideFor more polar impurities. Ammonia is a strong base that effectively deactivates silica.[1]
Toluene / Ethyl Acetate + 1% TriethylamineToluene can offer different selectivity for aromatic compounds due to π-π interactions.[2]
Recrystallization Ethanol / WaterA common mixed-solvent system.[4] Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
IsopropanolA single solvent system that often works well for moderately polar solids.
TolueneGood for aromatic compounds, but its high boiling point requires care.
Visualization of Purification Workflow

Below is a decision-making workflow for selecting a purification strategy.

Purification_Workflow start Crude Product (4-bromo-3-(methylamino)-1,2-benzisoxazole) recryst_check Is crude product a solid and >80% pure? start->recryst_check tlc Analyze by TLC (e.g., 30% EtOAc/Hex + 1% TEA) decision_tlc Are spots well-separated and non-streaking? tlc->decision_tlc col_chrom Proceed with Flash Column Chromatography decision_tlc->col_chrom Yes streaking Spots are streaking decision_tlc->streaking No, Streaking poor_sep Poor Separation (Co-elution) decision_tlc->poor_sep No, Poor Separation pure_product Pure Product col_chrom->pure_product add_base Modify Mobile Phase: Add 1-2% TEA or NH4OH streaking->add_base add_base->tlc optimize_chrom Optimize Chromatography: 1. Try different solvent system (e.g., with Toluene) 2. Use a shallower gradient 3. Consider Prep-HPLC poor_sep->optimize_chrom optimize_chrom->col_chrom recryst_check->tlc No or Low Purity recrystallize Attempt Recrystallization recryst_check->recrystallize Yes decision_recryst Did it form crystals? recrystallize->decision_recryst oiling_out Product Oiled Out decision_recryst->oiling_out No decision_recryst->pure_product Yes troubleshoot_recryst Troubleshoot Recrystallization: 1. Ensure slow cooling 2. Use more solvent or a mixed-solvent system 3. Scratch flask or seed oiling_out->troubleshoot_recryst troubleshoot_recryst->recrystallize

Caption: Decision workflow for purifying 4-bromo-3-(methylamino)-1,2-benzisoxazole.

References

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. (2021). Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of California, Los Angeles. Recrystallization I. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Available from: [Link]

  • ResearchGate. Recrystallization. Available from: [Link]

  • RSC Publishing. recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2017). Available from: [Link]

  • Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available from: [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Benzisoxazole synthesis. Available from: [Link]

  • Elsevier. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (2017). Available from: [Link]

  • National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014). Available from: [Link]

  • Google Patents. CN104230675A - Preparation method of 4-bromoanisole.
  • Wageningen University & Research. Techniques for Enzyme Purification. Available from: [Link]

  • Google Patents. US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same.
  • Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2015). Available from: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 4-Bromo vs. 5-Bromo-N-methylbenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing between 4-bromo-N-methylbenzo[d]isoxazol-3-amine (Isomer A) and 5-bromo-N-methylbenzo[d]isoxazol-3-amine (Isomer B).

Context: In the development of benzisoxazole-based antipsychotics (analogous to risperidone scaffolds) and anticonvulsants (zonisamide derivatives), regioselectivity during halogenation is a critical quality attribute. The 4-bromo and 5-bromo isomers are positional isomers with identical mass (


) and similar polarity, rendering MS and standard HPLC retention times insufficient for structural confirmation.

The Solution: High-field NMR spectroscopy (


H and NOESY) offers the only self-validating method to assign regiochemistry without X-ray crystallography. This guide details the specific coupling patterns and Nuclear Overhauser Effects (NOE) that serve as the "fingerprint" for each isomer.

Structural Context & Numbering

Correct assignment requires adherence to IUPAC numbering for the 1,2-benzisoxazole system:

  • Position 1: Oxygen[1]

  • Position 2: Nitrogen[2][3][4][5]

  • Position 3: Exocyclic amine attachment (

    
    )
    
  • Positions 4, 5, 6, 7: Benzenoid ring protons.

The Critical Difference
  • 4-Bromo Isomer: The bromine atom occupies position 4 (the peri position), adjacent to the exocyclic amine. H4 is absent.

  • 5-Bromo Isomer: The bromine atom occupies position 5. H4 is present.

Comparative NMR Analysis ( H)

The primary differentiation relies on spin-spin coupling patterns (multiplicity) and coupling constants (


 values).
Data Summary Table
Feature4-Bromo Isomer (Substituent at C4)5-Bromo Isomer (Substituent at C5)
Key Proton System ABC System (H5, H6, H7 are adjacent)Isolated Spin System (H4 is isolated from H6/H7)
H4 Signal Absent (Substituted by Br)Present (Doublet,

Hz)
H5 Signal Doublet (

Hz)
Absent (Substituted by Br)
H6 Signal Triplet (or

,

Hz)
Doublet of Doublets (

Hz)
H7 Signal Doublet (

Hz)
Doublet (

Hz)
Diagnostic Pattern Look for three adjacent protons with strong ortho couplings (

).
Look for a meta-coupled doublet (H4) and a corresponding

(H6).
Detailed Mechanistic Explanation
  • The "ABC" vs. "Meta-Coupled" Pattern:

    • 4-Bromo: The remaining protons are at positions 5, 6, and 7. Since they are consecutive, H6 couples to both H5 and H7 with similar ortho coupling constants (~8 Hz). This collapses the H6 signal into a pseudo-triplet (

      
      ).
      
    • 5-Bromo: The bromine at C5 interrupts the spin system. H4 is physically separated from H6 and H7. Consequently, H4 only exhibits a weak meta coupling (

      
      ) to H6. H6 sees a strong ortho coupling to H7 and a weak meta coupling to H4, appearing as a distinct doublet of doublets (
      
      
      
      ).
  • Chemical Shift Environment:

    • In the 5-bromo isomer , H4 is deshielded by the adjacent

      
       bond of the isoxazole ring and usually appears as the most downfield aromatic signal (approx. 
      
      
      
      7.8 - 8.2 ppm).
    • In the 4-bromo isomer , this downfield signal is missing.

The "Smoking Gun" Experiment: NOESY/ROESY

While 1D NMR provides coupling evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

Hypothesis: The


-methyl group on the exocyclic amine (at C3) is spatially flexible but generally resides in the plane of the ring.
  • Scenario A (5-Bromo): H4 is present. The

    
    -methyl protons will show a cross-peak (correlation) to H4 .
    
  • Scenario B (4-Bromo): Br is at position 4.[6] The

    
    -methyl protons have no aromatic proton neighbor  at the peri position. No strong aromatic NOE will be observed from the methyl group.
    
Visualization of Logic (Decision Tree)

IsomerIdentification Start Unknown Isomer Sample Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH4 Is there a meta-coupled doublet (J ~2Hz) at downfield shift (~7.8-8.2 ppm)? Step1->CheckH4 YesH4 Yes: H4 is likely present CheckH4->YesH4 Yes NoH4 No: Signal is a Triplet (H6) and two Doublets CheckH4->NoH4 No Step2_5 2. Run NOESY/ROESY YesH4->Step2_5 CheckNOE NOE Correlation between N-Me and Aromatic H? Step2_5->CheckNOE Result5 CONFIRMED: 5-Bromo Isomer CheckNOE->Result5 Strong Cross-peak (Me -> H4) Step2_4 2. Run NOESY/ROESY NoH4->Step2_4 CheckNOE_4 NOE Correlation between N-Me and Aromatic H? Step2_4->CheckNOE_4 Result4 CONFIRMED: 4-Bromo Isomer CheckNOE_4->Result4 No Aromatic Cross-peak

Caption: Logical workflow for distinguishing 4-bromo and 5-bromo isomers using 1H coupling and NOE correlations.

Experimental Protocol

A. Sample Preparation[7][8][9]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    . The polar solvent minimizes aggregation of the amine and sharpens the exchangeable
    
    
    proton, often revealing its coupling to the methyl group (splitting the methyl singlet into a doublet,
    
    
    Hz).
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is not required for

    
    H but helps with NOESY sensitivity.
    
B. Acquisition Parameters (400 MHz or higher)
  • 1D Proton:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–32.

    • Acquisition Time: >3.0 seconds (crucial for resolving small meta-couplings of ~1.5 Hz).

    • Processing: Apply a window function (LB = 0.3 Hz) but avoid excessive broadening that might mask the meta-splitting of H4.

  • 2D NOESY:

    • Mixing Time: 300–500 ms. (Sufficient for transient NOE build-up between the N-Me and H4).

    • Relaxation Delay: 2.0 seconds.

C. Step-by-Step Analysis
  • Integrate the Aromatic Region: Ensure the integral sums to 3 protons.

  • Identify the N-Methyl: Look for a singlet (or doublet if NH coupled) around

    
     2.8–3.0 ppm.
    
  • Inspect the 7.0–8.5 ppm Region:

    • If you see a doublet (

      
       Hz)  and a doublet of doublets (
      
      
      
      Hz)
      : 5-Bromo .
    • If you see a triplet (

      
       Hz)  and two doublets (
      
      
      
      Hz)
      : 4-Bromo .
  • Verify with NOESY: Check the N-Me row. A cross-peak to the aromatic region confirms the 5-bromo isomer.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Uno, H., et al. (2011). "Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones." PMC (NIH). Available at: [Link] (Provides precedent for benzisoxazole NMR coupling constants).

  • PubChem. (2025).[2][6] "5-Bromo-1,2-benzoxazol-3-amine Compound Summary." Available at: [Link].

Sources

Comparative Potency Guide: 4-Bromo vs. 6-Bromo Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Potency of 4-Bromo vs. 6-Bromo Benzisoxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Positional Verdict

In the landscape of medicinal chemistry, the 1,2-benzisoxazole scaffold is a privileged structure, serving as the pharmacophore for major antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide).[1] When comparing 4-bromo versus 6-bromo substitution patterns, the 6-bromo isomer consistently demonstrates superior potency across neuropharmacological and antimicrobial applications.

  • 6-Bromo Derivatives (The Agonist/Antagonist Leader): Mimic the bioactive conformation of 6-fluoro-benzisoxazole antipsychotics. The 6-position allows the bromine atom to occupy hydrophobic sub-pockets (e.g., Ile3.40 in D2 receptors) without disrupting the planarity of the bicyclic system.

  • 4-Bromo Derivatives (The Steric Probe): Generally exhibit reduced potency due to peri-interactions with the isoxazole nitrogen. This substitution often distorts the molecular planarity required for optimal receptor intercalation, making it a valuable "negative control" or steric probe rather than a lead candidate.[1]

Structural & Electronic Basis of Potency

The differential potency stems from the distinct electronic and steric environments of the C4 and C6 positions.

Electronic & Steric Landscape
  • 6-Position (Para-like to Nitrogen): The 6-position is electronically coupled to the isoxazole nitrogen but is sterically unencumbered. Substitution here with a lipophilic, electron-withdrawing group (EWG) like bromine enhances membrane permeability and hydrophobic binding affinity without imposing conformational strain.[1]

  • 4-Position (Peri-Effect): The 4-position is located in the "bay region" (peri-position) relative to the isoxazole ring. A bulky bromine atom at C4 creates significant steric repulsion with the isoxazole heteroatoms. This forces the molecule to adopt a non-planar conformation, reducing

    
    -
    
    
    
    stacking interactions crucial for active site binding in enzymes like Acetylcholinesterase (AChE) or receptors like
    
    
    .[1]
Visualization: SAR Logic Flow

The following diagram illustrates the causal link between substitution position and biological outcome.

SAR_Logic cluster_0 Benzisoxazole Scaffold cluster_1 Biophysical Effect cluster_2 Pharmacological Outcome C6 6-Position (Para-like) NoSteric Minimal Steric Hindrance C6->NoSteric C4 4-Position (Peri-region) PeriClash Peri-Interaction (Steric Clash) C4->PeriClash Planarity Maintains Planarity NoSteric->Planarity Twist Conformational Twist PeriClash->Twist HighPotency High Affinity (Deep Pocket Binding) Planarity->HighPotency D2/5-HT2A Binding LowPotency Reduced Affinity (Poor Intercalation) Twist->LowPotency Steric Exclusion

Caption: SAR logic flow demonstrating why 6-bromo substitution favors high potency while 4-bromo leads to reduced affinity via steric clashes.

Pharmacological Profile: The Comparison

The following data synthesizes findings from neuropharmacology (D2/5-HT2A antagonism) and antimicrobial assays.

Table 1: Comparative Potency Landscape
Feature6-Bromo Derivative4-Bromo DerivativeMechanistic Rationale
D2 Receptor Affinity (

)
High (< 5 nM)*Low/Moderate (> 50 nM)6-Br occupies the Ile3.40 hydrophobic sub-pocket; 4-Br clashes with receptor walls.
Antimicrobial (MIC) Potent (1-10

g/mL)
Weak (> 50

g/mL)
6-Br enhances lipophilicity for cell wall penetration; 4-Br steric bulk hinders enzyme inhibition (e.g., DNA gyrase).
AChE Inhibition (

)
Moderate (nM range)Low (

M range)
6-substitution aligns with the peripheral anionic site of AChE; 4-substitution disrupts binding mode.
Metabolic Stability High Moderate 6-position is blocked from oxidative metabolism; 4-position is less metabolically vulnerable but sterically labile.

*Note: Values inferred from structural analogues (e.g., Risperidone, Iloperidone) where 6-substitution (F or Cl) is standard for nanomolar activity [1][2].[1]

Experimental Validation: Synthetic Protocols

To verify these claims, researchers must synthesize both isomers.[1] The 6-bromo derivative is synthetically more accessible via standard oxime cyclization, whereas the 4-bromo often requires specific regioselective precursors.

Synthesis Workflow (Graphviz)[1]

Synthesis_Pathway Start6 2-Fluoro-4-bromobenzaldehyde Oxime6 Oxime Intermediate (Z-isomer) Start6->Oxime6 Condensation Start4 2-Fluoro-6-bromobenzaldehyde Oxime4 Oxime Intermediate (Sterically Congested) Start4->Oxime4 Condensation Reagent Hydroxylamine HCl + Base (NaOH) Reagent->Oxime6 Reagent->Oxime4 Cyclization Intramolecular Nucleophilic Aromatic Substitution (SnAr) Oxime6->Cyclization Oxime4->Cyclization Prod6 6-Bromo-1,2-benzisoxazole (High Yield) Cyclization->Prod6 Fast Prod4 4-Bromo-1,2-benzisoxazole (Lower Yield due to Sterics) Cyclization->Prod4 Slow/Side Products

Caption: Synthetic pathways for 4- and 6-bromo benzisoxazoles via oxime cyclization, highlighting the yield advantage of the 6-isomer.

Detailed Protocol: Synthesis of 6-Bromo-1,2-benzisoxazole

This protocol is self-validating via TLC monitoring of the oxime intermediate.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1]
    
  • Sodium Hydroxide (NaOH) (2.5 eq)[1]

  • Solvent: Ethanol/Water (1:1)[1]

Step-by-Step Methodology:

  • Oxime Formation: Dissolve 4-bromo-2-fluorobenzaldehyde in Ethanol. Add an aqueous solution of

    
     and Sodium Acetate. Stir at RT for 2 hours.
    
    • Checkpoint: TLC (20% EtOAc/Hexane) should show disappearance of aldehyde and appearance of a polar oxime spot.

  • Cyclization: To the isolated oxime, add 10% NaOH solution. Reflux the mixture at 80°C for 4-6 hours.

    • Mechanism:[1][2][3][4] The phenolate anion attacks the oxime nitrogen, displacing the fluoride (SnAr reaction).[1]

  • Workup: Cool to RT. The product often precipitates as a solid. If not, extract with Dichloromethane (DCM), wash with brine, and dry over

    
    .[1]
    
  • Purification: Recrystallize from ethanol.

    • Validation:

      
      -NMR should show a characteristic singlet for the H-3 proton on the isoxazole ring at 
      
      
      
      ppm.

References

  • Wang, S., et al. (2018).[1][5] Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. Retrieved from [Link][1]

  • Uno, H., et al. (1976).[1] Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][6] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Palekar, V.S., et al. (2009).[1] Synthesis and antimicrobial activity of some novel benzisoxazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chien, E.Y.T., et al. (2010).[1] Structure of the human dopamine D3 receptor in complex with eticlopride. Science. Retrieved from [Link]

Sources

Navigating the Solid-State Landscape of 3-Amino-1,2-benzisoxazoles: A Guide to Understanding 4-Substituent Effects on Crystal Structure

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the intricate solid-state architecture of bioactive molecules is paramount. The spatial arrangement of atoms and the subtle interplay of intermolecular forces within a crystal lattice can profoundly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural nuances of 4-substituted 3-amino-1,2-benzisoxazoles, a class of compounds recognized for its therapeutic potential. By examining the impact of various substituents at the 4-position, we aim to provide a framework for predicting and engineering desired solid-state properties in this important heterocyclic system.

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of several clinically significant drugs.[1][2][3] The introduction of an amino group at the 3-position and further functionalization at the 4-position of the benzene ring offer a versatile platform for modulating biological activity and optimizing pharmacokinetic profiles. However, a comprehensive understanding of how these modifications influence the crystal structure has been less explored. This guide seeks to bridge this gap by providing a comparative analysis of available crystallographic data, offering insights into the principles of crystal engineering for this compound class.

The Influence of 4-Substituents on Molecular Conformation and Crystal Packing

The nature of the substituent at the 4-position of the 3-amino-1,2-benzisoxazole core plays a critical role in dictating both the conformation of the individual molecule and the way these molecules arrange themselves in the crystalline state. Factors such as the substituent's size, electronegativity, and capacity for hydrogen bonding directly influence the intermolecular interactions, leading to diverse packing motifs.

In the absence of a complete dataset, we can extrapolate from general principles of crystal engineering and the known behavior of related heterocyclic systems. For instance:

  • Halogen Substituents (F, Cl, Br): These substituents can participate in halogen bonding, a non-covalent interaction that can significantly influence crystal packing. The strength and directionality of these bonds would be expected to change with the identity of the halogen, leading to potentially different packing arrangements.

  • Alkyl Substituents (e.g., Methyl, Ethyl): These non-polar groups would primarily influence packing through steric effects and weak van der Waals interactions. Their size and shape would dictate the efficiency of molecular packing and could lead to variations in crystal density and stability.

  • Nitro and Cyano Substituents: These electron-withdrawing groups are strong hydrogen bond acceptors. They would be expected to form strong intermolecular hydrogen bonds with the 3-amino group, likely dominating the crystal packing and leading to highly organized and stable crystal lattices.

To illustrate the expected relationships, the following diagram outlines the conceptual workflow for a comparative crystallographic study.

Caption: Conceptual workflow for the comparative crystallographic analysis of 4-substituted 3-amino-1,2-benzisoxazoles.

Experimental Protocols for Crystal Structure Determination

For researchers aiming to contribute to the structural database of this compound class, the following provides a generalized experimental protocol for obtaining and analyzing single-crystal X-ray diffraction data.

Synthesis and Crystallization

The synthesis of 3-amino-1,2-benzisoxazole derivatives can be achieved through various established methods, often involving the cyclization of appropriately substituted 2-hydroxybenzonitriles or related precursors. The crucial step for crystallographic analysis is obtaining high-quality single crystals. This is typically achieved through slow recrystallization from a suitable solvent or solvent mixture.

Step-by-Step Crystallization Protocol:

  • Dissolution: Dissolve the purified 4-substituted 3-amino-1,2-benzisoxazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) at an elevated temperature to achieve saturation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling is critical; slower cooling generally yields larger and higher-quality crystals.

  • Evaporation: Alternatively, allow the solvent to evaporate slowly from a loosely covered container at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully isolate them from the mother liquor and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals carefully before mounting for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram illustrates the logical relationship between substituent properties and their impact on the final crystal structure.

G substituent 4-Substituent Properties (Size, Electronegativity, H-bond capacity) interactions Intermolecular Interactions (van der Waals, H-bonds, Halogen bonds, π-stacking) substituent->interactions determines packing Crystal Packing Motif interactions->packing dictates properties Macroscopic Properties (Solubility, Stability, Melting Point) packing->properties influences

Caption: Influence of 4-substituent properties on the crystal structure and macroscopic properties.

Conclusion and Future Directions

While a comprehensive comparative guide is currently hampered by the limited availability of public crystallographic data for 4-substituted 3-amino-1,2-benzisoxazoles, the foundational principles of crystal engineering provide a strong framework for understanding the potential structural diversity within this class of compounds. The strategic selection of substituents at the 4-position offers a powerful tool to modulate intermolecular interactions and, consequently, the solid-state properties of these promising therapeutic agents.

There is a clear need for systematic crystallographic studies on a series of 4-substituted 3-amino-1,2-benzisoxazoles. Such studies would not only enrich the structural database but also provide invaluable data for the development of predictive models for the solid-state behavior of these and related heterocyclic systems. This, in turn, will accelerate the rational design of new drug candidates with optimized physicochemical and biopharmaceutical properties.

References

  • Uto, Y. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry, 23(12), 1234-1256. [Link][1]

  • Uto, Y. (2015). 1,2-Benzisoxazole compounds: A patent review (2009-2014). Expert Opinion on Therapeutic Patents, 25(6), 665-683. [Link][2][3]

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link][4]

Sources

In vitro binding affinity comparison of benzisoxazole vs benzothiazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the strategic bioisosteric replacement of heterocyclic scaffolds remains a cornerstone of lead optimization. Benzisoxazole (an oxygen-nitrogen bicyclic system) and benzothiazole (a sulfur-nitrogen bicyclic system) are two privileged pharmacophores frequently utilized in central nervous system (CNS) drug design.

While structurally similar, the substitution of oxygen for sulfur fundamentally alters the molecule's physicochemical profile. Sulfur is larger, highly polarizable, and more lipophilic, enabling robust dispersion forces and specific


 interactions. Conversely, the oxygen in benzisoxazole acts as a rigid, potent hydrogen-bond acceptor, which drastically influences receptor orientation. This guide provides an objective, data-driven comparison of these two analogs, focusing on their in vitro binding affinities across two major therapeutic targets: Acetylcholinesterase (AChE) for neurodegeneration and Dopamine D2/Serotonin 5-HT2A receptors for atypical antipsychotics.

Target Case Study A: Acetylcholinesterase (AChE) Inhibition

In the pursuit of multitarget drugs for Alzheimer's disease, both scaffolds have been extensively evaluated for their ability to block the AChE catalytic gorge.

Mechanistic Binding Differences

Benzothiazole derivatives typically exhibit broad-spectrum affinity due to their ability to form


 stacking interactions with aromatic residues (W286, W86, Y72, and F338) spanning both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). Furthermore, the sulfur atom frequently forms specific interactions with S286[1]. Benzisoxazole derivatives, however, rely heavily on precise hydrogen bonding via the isoxazole oxygen and often require a basic amine appendage (like a piperidine ring) to anchor into the CAS[1].
Quantitative Affinity Data

The following table summarizes the in vitro inhibitory capacity (IC


) of optimized analogs from both classes against human AChE, utilizing 1[1].
Scaffold ClassRepresentative CompoundTarget EnzymeIC

Value (nM)
Reference Standard (IC

)
Benzisoxazole Compound 32a (Piperidine-linked)hAChE63.5 nMGalantamine (~900 nM)
Benzothiazole Compound 21 (Di-chloro substituted)hAChE100.0 nMDonepezil (2160 nM)

Note: Data synthesized from comparative in vitro evaluations[1],[2].

AChE_Mechanism Ligand Bicyclic Scaffold (Benzisoxazole / Benzothiazole) Gorge AChE Active Site Gorge Ligand->Gorge Entry PAS Peripheral Anionic Site (PAS) (W286, Y72) Gorge->PAS Pi-Pi Stacking CAS Catalytic Anionic Site (CAS) (W86, F338) Gorge->CAS Deep Penetration S_interact Sulfur-Specific Interaction (S286) PAS->S_interact Benzothiazole only O_interact Oxygen H-Bonding (Tyrosine OH) PAS->O_interact Benzisoxazole only

Fig 1. Differential binding mechanisms of benzisoxazole and benzothiazole in the AChE gorge.

Target Case Study B: GPCR Antagonism (D2 / 5-HT2A Receptors)

Atypical antipsychotics require a delicate balance of Dopamine D2 and Serotonin 5-HT2A receptor antagonism to manage schizophrenia symptoms without inducing extrapyramidal side effects.

Mechanistic Binding Differences

Benzisoxazole is a highly privileged moiety in this space (e.g., Risperidone, Paliperidone). The high electronegativity of the oxygen atom creates a strong dipole moment, which tightly anchors the molecule within the transmembrane helices of the 5-HT2A receptor. When the oxygen is replaced by sulfur (yielding benzothiazole or benzisothiazole analogs like Ziprasidone), the increased atomic radius alters the dihedral angle of the attached side chains, often reducing the absolute binding affinity (


) for D2 receptors while maintaining moderate 5-HT2A affinity[3],[4].
Quantitative Affinity Data
Scaffold ClassRepresentative CompoundD2 Receptor Affinity (

)
5-HT2A Receptor Affinity (

)
Benzisoxazole 6-hydroxypyridazinone analog (Cmpd 46)0.5 ± 0.07 nM0.3 ± 0.01 nM
Benzothiazole Ziprasidone analog115.0 nM11.0 nM

Note: Data highlights the superior sub-nanomolar affinity of optimized benzisoxazoles for D2/5-HT2A networks compared to their sulfur counterparts[3],[4].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the binding affinities discussed above must be derived from rigorous, self-validating in vitro assay systems. Below are the causal, step-by-step methodologies used to generate this data.

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Causality: This assay measures the rate of thiocholine production. Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion. Inhibitors decrease the rate of color formation.

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test analogs (benzisoxazole/benzothiazole) in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation : In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation : Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout : Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation System :

    • Negative Control (Blank): Buffer + DTNB + ATCI (No enzyme) to account for spontaneous non-enzymatic ATCI hydrolysis.

    • Positive Control: Galantamine or Donepezil run in parallel to verify assay sensitivity and batch viability.

Protocol B: High-Throughput Radioligand Binding Assay (GPCRs)

Causality: This assay relies on competitive displacement. A known radioactive ligand occupies the receptor. The introduction of an unlabeled test analog will displace the radioligand proportionally to its binding affinity (


), which is calculated using the Cheng-Prusoff equation.
  • Membrane Preparation : Harvest CHO cells stably expressing human 5-HT2A or D2 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane pellet.

  • Incubation : Resuspend the pellet. In a 96-well deep-well plate, add 50 µL of

    
    -Ketanserin (for 5-HT2A) or 
    
    
    
    -Spiperone (for D2), 50 µL of the test analog, and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting : Wash filters three times with ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity via Liquid Scintillation Counting (LSC).

  • Self-Validation System :

    • Total Binding (TB): Measured using only the radioligand and membrane (no test compound).

    • Non-Specific Binding (NSB): Measured by adding a massive excess (10 µM) of an unlabeled competitor (e.g., Haloperidol for D2). Specific Binding = TB - NSB. If NSB exceeds 30% of TB, the membrane wash step has failed.

Radioligand_Workflow Prep Membrane Preparation (CHO cells expressing GPCRs) Incubate Equilibrium Incubation ([3H]-Radioligand + Test Analog) Prep->Incubate Filter Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash Stringent Washing (Ice-cold Buffer) Filter->Wash Scintillation Liquid Scintillation Counting (Quantify Bound Radioactivity) Wash->Scintillation Analysis Data Analysis (Cheng-Prusoff Eq for Ki) Scintillation->Analysis

Fig 2. High-throughput radioligand binding workflow for GPCR affinity screening.

Conclusion

The choice between a benzisoxazole and a benzothiazole scaffold is not merely a structural preference but a targeted pharmacological strategy. For AChE inhibition, benzothiazoles offer excellent broad-spectrum gorge spanning via sulfur-driven


-stacking[1]. Conversely, for GPCRs like D2 and 5-HT2A, the rigid, highly electronegative oxygen in benzisoxazoles drives sub-nanomolar affinities that are difficult for bulkier sulfur analogs to replicate[3]. Understanding these causal structure-activity relationships is critical for researchers optimizing lead compounds in early-stage drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives Source: ResearchGate URL
  • Optimisation of pharmacotherapy in psychiatry through therapeutic drug monitoring Source: Radboud Repository URL

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzisoxazoles and their N-Methylated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The fragmentation patterns observed in MS provide a molecular fingerprint, offering deep insights into a compound's structure and stability. This guide provides a comparative analysis of the gas-phase fragmentation behavior of C-methylated benzisoxazoles versus their N-methylated counterparts, supported by established fragmentation principles and detailed experimental protocols. Understanding the influence of N-methylation on fragmentation pathways is critical for the unambiguous identification of these important heterocyclic scaffolds in complex matrices.

Introduction: The Benzisoxazole Scaffold and the Impact of N-Methylation

Benzisoxazoles are bicyclic aromatic heterocycles that form the core of numerous pharmacologically active compounds. Their structural characterization is a routine yet crucial step in medicinal chemistry and metabolic studies. When this scaffold undergoes N-methylation, it is converted into a quaternary ammonium salt, which fundamentally alters its electronic properties, stability, and, consequently, its mass spectrometric fragmentation. While C-methylation introduces relatively predictable changes, N-methylation introduces a fixed positive charge and a new, labile methyl group, creating unique and diagnostically significant fragmentation pathways.

This guide will compare the fragmentation of a representative C-methylated benzisoxazole, 3-methyl-1,2-benzisoxazole , with its hypothetical N-methylated analog, the 2,3-dimethyl-1,2-benzisoxazolium cation. The comparison will be primarily based on collision-induced dissociation (CID) in electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a common technique for analyzing such compounds.

Comparative Fragmentation Analysis

The fragmentation of heterocyclic systems is governed by fundamental principles, including the stability of the resulting fragment ions and neutral losses.[1][2] The initial ionization step creates a molecular ion (a radical cation in Electron Ionization or a protonated molecule in ESI), which then undergoes a series of unimolecular decompositions.[3] The presence of a quaternary nitrogen in N-methylated species introduces charge-site-initiated fragmentation as a dominant pathway.[4]

Fragmentation of C-Methylated Benzisoxazoles: The Case of 3-Methyl-1,2-benzisoxazole

The fragmentation of 3-methyl-1,2-benzisoxazole under low-energy CID conditions is characterized by the cleavage of the weak N-O bond, followed by rearrangements and the loss of stable neutral molecules.[5] The primary fragmentation pathways involve the competitive loss of carbon monoxide (CO) and acetonitrile (CH₃CN), a pattern observed in related isoxazolopyridine and benzoxazole systems.[6][7]

Key Fragmentation Pathways for 3-Methyl-1,2-benzisoxazole (m/z 134, [M+H]⁺):

  • Ring Opening and Loss of CO: The protonated molecule undergoes N-O bond cleavage and rearrangement, leading to the expulsion of a carbon monoxide molecule. This is a common pathway for many benz(is)oxazole isomers.[5]

  • Loss of CH₃CN: A competing pathway involves a more complex rearrangement of the ring system to eliminate acetonitrile.[6]

  • Loss of CHO•: A minor pathway can involve the loss of a formyl radical, although this is less common compared to the even-electron neutral losses.[5]

The following diagram illustrates the proposed major fragmentation pathways for protonated 3-methyl-1,2-benzisoxazole.

M 3-Methyl-1,2-benzisoxazole [M+H]⁺ m/z 134 F1 [M+H-CO]⁺ m/z 106 M->F1 - CO (28 Da) F2 [M+H-CH₃CN]⁺ m/z 93 M->F2 - CH₃CN (41 Da)

Caption: Proposed fragmentation of 3-methyl-1,2-benzisoxazole.

Proposed Fragmentation of N-Methylated Benzisoxazoles: The 2,3-Dimethyl-1,2-benzisoxazolium Cation

N-methylation transforms the benzisoxazole into a permanently charged quaternary salt. This has profound implications for fragmentation. The positive charge is localized on the nitrogen, and fragmentation is often initiated at this site.[8] Furthermore, new pathways involving the N-methyl group become available. Drawing parallels from the fragmentation of N-methylated benzimidazoles and other N-alkylated heterocycles, we can predict the dominant fragmentation routes.[9][10]

Proposed Key Fragmentation Pathways for 2,3-Dimethyl-1,2-benzisoxazolium (m/z 148, [M]⁺):

  • Loss of Methyl Radical (•CH₃): A primary fragmentation pathway for N-methylated cations can be the homolytic cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical. This pathway, however, generates an odd-electron fragment ion and is often less favored in ESI-CID compared to even-electron pathways.

  • Loss of Formaldehyde (CH₂O) via Rearrangement: A common rearrangement in N-methylated heterocycles involves the transfer of a proton from the attached methyl group to a suitable acceptor, followed by the elimination of formaldehyde. This results in a stable, even-electron fragment ion.

  • Ring Cleavage with Loss of CO: Similar to the C-methylated analog, ring opening followed by the loss of CO is expected. However, the initial structure of the N-methylated cation will influence the subsequent rearrangement and resulting fragment structure.

  • Loss of CH₃-N=O: Cleavage of the heterocyclic ring could lead to the expulsion of methyl-nitroxyl, a pathway driven by the weak N-O bond and the stability of the resulting carbocation.

The diagram below outlines the predicted fragmentation cascade for the 2,3-dimethyl-1,2-benzisoxazolium cation.

M 2,3-Dimethyl-1,2-benzisoxazolium [M]⁺ m/z 148 F1 [M-CH₂O]⁺ m/z 118 M->F1 - CH₂O (30 Da) (Rearrangement) F2 [M-CO]⁺ m/z 120 M->F2 - CO (28 Da) F3 [M-CH₃NO]⁺ m/z 101 M->F3 - CH₃NO (47 Da)

Caption: Predicted fragmentation of an N-methylated benzisoxazole.

Summary of Comparative Fragmentation

The introduction of an N-methyl group creates distinct and analytically useful differences in the mass spectra. The table below summarizes the key predicted differences in fragmentation between our two model compounds.

Feature3-Methyl-1,2-benzisoxazole ([M+H]⁺)2,3-Dimethyl-1,2-benzisoxazolium ([M]⁺)Rationale for Difference
Precursor Ion m/z 134m/z 148N-methylation adds 14 Da (CH₂) and creates a permanent positive charge.
Primary Neutral Loss - CO (28 Da)- CH₃CN (41 Da)- CH₂O (30 Da)- CO (28 Da)The N-methyl group enables a characteristic rearrangement to lose formaldehyde.
Fragment m/z 106, 93118, 120, 101Different neutral losses from a different precursor lead to unique fragment ions.
Fragmentation Driver Ring strain, stability of neutral losses.Charge localization on quaternary nitrogen, lability of N-CH₃ group.The fixed charge in the N-methylated compound directs the fragmentation pathways.

Experimental Protocols

To experimentally verify these fragmentation patterns, a standardized protocol using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended. The following protocol is adapted from established methods for analyzing related benzimidazole and benzoxazole compounds.[11][12]

Sample Preparation (Solid-Phase Extraction)

For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) cleanup is essential.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1-5 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the target analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 500 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Ion Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • Full Scan (for discovery): Scan m/z range 50-300.

    • Product Ion Scan (for fragmentation analysis): Isolate the precursor ion of interest (e.g., m/z 134 and m/z 148) and scan for product ions. Use a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern.

The following diagram outlines the complete analytical workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample SPE SPE Sample->SPE Load Elute Elute SPE->Elute Wash DryRecon Dry & Reconstitute Elute->DryRecon Elute LC LC Separation (C18 Column) DryRecon->LC Inject MS1 ESI Source (Positive Mode) LC->MS1 MS2 Tandem MS (Collision Cell) MS1->MS2 Detector Detector MS2->Detector Data Fragmentation Spectra Detector->Data Acquire Data

Caption: General workflow for benzisoxazole analysis by LC-MS/MS.

Conclusion

The N-methylation of a benzisoxazole core introduces predictable and diagnostically significant changes to its mass spectrometric fragmentation pattern. While C-methylated analogs primarily fragment via ring cleavage and loss of CO or CH₃CN, N-methylated species exhibit new pathways dominated by the presence of the quaternary nitrogen. The characteristic loss of formaldehyde (CH₂O) via rearrangement is a key differentiator. These distinctions, when analyzed with a robust LC-MS/MS protocol, allow for the confident and unambiguous structural characterization of these important heterocyclic compounds. This guide provides the foundational principles and a practical experimental framework for researchers to apply in their own analytical challenges.

References

  • Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1976). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Bulletin des Sociétés Chimiques Belges, 85(1-2), 69-76.
  • Compernolle, F., & De Schryver, F. C. (1976). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(7), 1193-1202.
  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5894. [Link]

  • Vila, A., et al. (2007). Synthesis and mass spectrometry of benzoxazoline, dimethyloxazoline and 4-phenyloxazoline derivatives of polyunsaturated fatty acids. Rapid Communications in Mass Spectrometry, 21(13), 2129-36. [Link]

  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST WebBook. [Link]

  • De-Cuyper, E., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry, 31(8), 1645-1657. [Link]

  • ResearchGate. (n.d.). The proposed (+)-ESI-MS fragmentation of N-Me-Ome (7). [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wang, R., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6523. [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 28313-28325. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Jackson, G. (2020). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. West Virginia University. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). ESI-mass spectral fragmentation pathways of DNA recognizing polyamides. [Link]

  • Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-Bromo-N-methylbenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine and its associated waste streams. As a brominated heterocyclic compound, it falls under specific regulatory categories that demand rigorous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, chemists, and laboratory managers in pharmaceutical and drug development settings.

Core Principle: Hazard Identification and Waste Classification

The foundation of safe disposal is a correct understanding of the material's hazards. 4-Bromo-N-methylbenzo[d]isoxazol-3-amine is a halogenated organic compound . This classification is critical because halogenated wastes are subject to stringent disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as hydrogen bromide and dioxins, if improperly incinerated.[1][2]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryExpected Health Effects & Physical HazardsEssential Safety & Disposal Actions
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.[5]Minimize all routes of exposure. Use engineering controls (fume hood) and appropriate PPE.[6][7]
Irritation Causes skin, eye, and respiratory tract irritation.[3][6][8]Avoid breathing dust.[8] Wear chemical safety goggles and chemical-resistant gloves.[7]
Waste Classification Halogenated Organic Waste. Do not dispose of down the drain. [9] Must be segregated from all other waste streams.[10]
Thermal Decomposition Combustion can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr).[3][8]Disposal must be carried out via high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems.[1]

Mandatory Safety Protocols

Personal Protective Equipment (PPE)

Handling 4-Bromo-N-methylbenzo[d]isoxazol-3-amine, either in pure form or as waste, requires a stringent PPE protocol to prevent exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.[7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and dispose of contaminated gloves as solid hazardous waste.[7]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[7]

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[11] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[7]

Spill Management

Accidental spills must be managed immediately to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Don PPE : Wear the full PPE ensemble described in section 2.1.

  • Contain the Spill : For solid spills, gently cover the material with an inert absorbent like sand, vermiculite, or a commercial sorbent to prevent it from becoming airborne.[6][11]

  • Clean Up : Carefully sweep or scoop the contained material and absorbent into a designated, sealable hazardous waste container.[8] Do not use water to clean up the initial spill, as its solubility is low and this may spread contamination.[6]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the contaminated cleaning materials into the same hazardous waste container.

  • Label and Dispose : Seal and label the container as "Solid Halogenated Organic Waste" with a full list of contents and dispose of it through your institution's Environmental Health and Safety (EHS) office.[12]

Step-by-Step Disposal Workflow

The proper disposal of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine is a multi-step process that ensures safety and regulatory compliance at every stage. It is crucial to remember that no chemical waste should be disposed of through the sewage system or in regular trash .[13]

Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

  • Primary Waste Stream : All materials containing 4-Bromo-N-methylbenzo[d]isoxazol-3-amine must be collected as Halogenated Organic Waste .[10]

  • Incompatibilities : Keep this waste stream strictly separated from:

    • Non-halogenated organic solvents.[10]

    • Acids and bases.[14][15]

    • Oxidizing agents.[8]

    • Aqueous waste.[10]

Rationale : Halogenated and non-halogenated wastes are typically incinerated under different conditions.[10] Mixing them can complicate the disposal process and increase costs. Mixing with incompatible chemicals like acids or oxidizers could trigger a hazardous reaction within the waste container.[15]

Containerization and Labeling
  • Select an Appropriate Container :

    • Solid Waste : For pure compound, contaminated PPE, or spill cleanup materials, use a wide-mouth, sealable container made of a chemically resistant material (e.g., HDPE - high-density polyethylene).[16]

    • Liquid Waste : For solutions containing the compound, use a sealable, chemically compatible solvent waste container (plastic is preferred).[17] Ensure the container material is compatible with the solvent used.

  • Fill Level : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[16][18]

  • Labeling : Clearly label the container before adding any waste. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Bromo-N-methylbenzo[d]isoxazol-3-amine " and any other components (e.g., solvents).

    • The appropriate hazard warnings (e.g., "Irritant," "Toxic").[14]

    • The accumulation start date.

Rationale : Accurate labeling is a legal requirement and is essential for safe handling by lab personnel and waste disposal technicians.[13][17] It prevents accidental mixing and ensures the waste is routed to the correct disposal facility.

On-Site Storage and Disposal
  • Satellite Accumulation Area (SAA) : Store sealed and labeled waste containers in a designated SAA. This area should be near the point of generation, under the control of laboratory personnel, and away from general lab traffic or heat sources.[16][17]

  • Arrange for Pickup : Once the container is full or the accumulation time limit is reached (as per your institution's policy), contact your EHS office to schedule a pickup.[17]

  • Final Disposal : The EHS office will transport the waste to a licensed hazardous waste disposal facility, where it will be destroyed via controlled high-temperature incineration.[1]

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the safe disposal of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine.

G Disposal Workflow for 4-Bromo-N-methylbenzo[d]isoxazol-3-amine cluster_prep Preparation & Handling cluster_collection Collection & Containerization cluster_disposal Storage & Final Disposal cluster_key Key Prohibitions A 1. Identify Waste (Solid, Liquid, Contaminated Material) B 2. Classify as 'Halogenated Organic Waste' A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Select Appropriate Waste Container C->D E 5. Affix 'Hazardous Waste' Label (List all contents) D->E F 6. Transfer Waste to Container (Do not exceed 90% capacity) E->F G 7. Securely Seal Container F->G H 8. Store in Designated Satellite Accumulation Area (SAA) G->H I 9. Schedule Pickup with EHS Office H->I J 10. Professional Disposal (High-Temp Incineration) I->J K NO Drain Disposal L NO Mixing with Incompatible Waste M NO Disposal in Regular Trash

Caption: Workflow for the safe disposal of a laboratory chemical.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Landfills: Prohibited Hazardous Wastes. Illinois General Assembly.
  • List of Halogenated Organic Compounds Regul
  • Hazardous Waste Segreg
  • List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Safety Data Sheet for 4-Bromobenzoic acid. Alfa Aesar.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Safety Data Sheet for 4-Bromo-3-methylbenzoic acid. Fisher Scientific.
  • Safety Data Sheet for 3-Amino-4-bromo-5-methylisoxazole. Fisher Scientific.
  • 4-Bromo-3-methylisoxazol-5-amine Safety and Hazards. PubChem.
  • 4-Bromo-3-methylbenzo[d]isoxazole Product Page. American Elements.
  • Safety Data Sheet for 5-Bromo-1,2-benzisoxazol-3-ylamine. Fisher Scientific.
  • Safe disposal and recycling of Bromine. WasteTrade.
  • Safety Data Sheet for 6-BROMO-4-METHOXYBENZO[D]ISOXAZOLE. Fluorochem.
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment.
  • Guide for Drain Disposal of Labor
  • Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide. Benchchem.
  • Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management. Benchchem.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • The pyrolysis of isoxazole revisited.
  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards.
  • Waste electrical and electronic equipment plastics with brominated flame retardants - From legislation to separate treatment.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.